molecular formula C28H25N5O4 B2549655 N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1032001-48-1

N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2549655
M. Wt: 495.539
InChI Key: NQEUEPKPWBUATR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring a naphthyridinyl core with various substituents, including a 3-methoxybenzyl group and an oxadiazolyl moiety with an o-tolyl substituent. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and functionalities.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation reactions where an amine function is transformed into an acetamide, as seen in the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid . For the compound of interest, similar acetylation strategies could be employed, possibly involving the protection of the amine group during the synthesis to prevent side reactions, as indicated by the use of various N-H protecting groups in glycosylation reactions .

Molecular Structure Analysis

The molecular structure of acetamide derivatives often features hydrogen bonding and planar aromatic systems. For instance, in the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, the naphthalene ring system is planar, and the methoxy substituent adopts a staggered conformation . The compound likely exhibits similar structural characteristics, with the potential for intramolecular and intermolecular hydrogen bonding influencing its conformation and stability.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions. In the case of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, hydrogen bonds are formed between hydroxy groups and the carbonyl oxygen atoms of the pyrazolone and amide groups . The compound of interest may also engage in such hydrogen bonding, which could affect its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The planarity of the aromatic systems and the presence of substituents like methoxy groups can affect properties such as solubility, melting point, and reactivity. The compound , with its complex structure, is likely to have unique properties that could be inferred from the behavior of similar molecules .

Scientific Research Applications

Computational and Pharmacological Evaluation

Compounds with structures incorporating elements like oxadiazole and naphthyridine have been computationally and pharmacologically evaluated for their potential in various biological activities. For example, derivatives of 1,3,4-oxadiazole have been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) suggests these compounds' binding and moderate inhibitory effects in all assays, highlighting their significance in drug discovery and development processes (M. Faheem, 2018).

Antibacterial Agents

The synthesis and evaluation of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have demonstrated significant antibacterial activity. Such studies underline the role of these compounds in developing new antibacterial agents, which is crucial in the fight against drug-resistant bacterial infections (K. Ramalingam et al., 2019).

Anticancer Evaluation

Derivatives featuring 1,3,4-oxadiazole and naphthyridine frameworks have been synthesized and characterized for their anticancer evaluation. Such compounds have shown promising activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Salahuddin et al., 2014).

Novel Therapeutic Mechanisms

Naphthyridine derivatives have been studied for their unique action mechanisms in cancer treatment, such as inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism offers new pathways for therapeutic intervention, suggesting the compound's utility in designing novel cancer treatments (Q. Kong et al., 2018).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-17-7-4-5-10-21(17)26-31-28(37-32-26)23-15-33(27-22(25(23)35)12-11-18(2)30-27)16-24(34)29-14-19-8-6-9-20(13-19)36-3/h4-13,15H,14,16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEUEPKPWBUATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

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